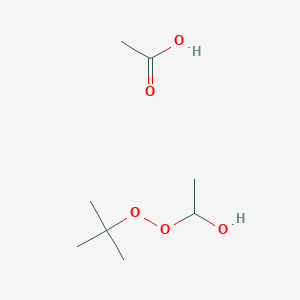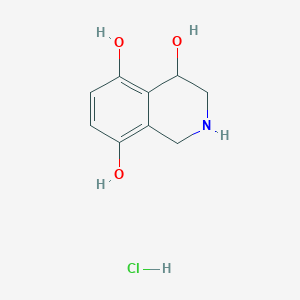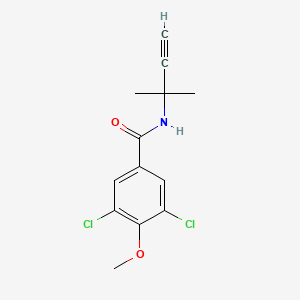![molecular formula C17H10N2O3 B14702324 6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione CAS No. 26862-74-8](/img/structure/B14702324.png)
6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione is a complex organic compound characterized by its unique pentacyclic structure. This compound belongs to the class of organoheterocyclic compounds, specifically indoles and derivatives, pyridoindoles, and beta carbolines . Its molecular formula is C21H20N2O4, and it has a molecular weight of 364.40 g/mol .
Méthodes De Préparation
The synthesis of 6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione involves multiple steps, typically starting from simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller ring structures are combined to form the larger pentacyclic framework. Reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione stands out due to its unique pentacyclic structure and the presence of both oxygen and nitrogen heteroatoms. Similar compounds include:
- Methyl 8-ethyl-6-oxo-7-oxa-10,20-diazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4,14,16,18-hexaene-5-carboxylate .
- Other beta carbolines and pyridoindoles with varying substituents and ring structures .
These comparisons highlight the uniqueness of 6-oxa-10,20-diazapentacyclo[108002,1004,8
Propriétés
Numéro CAS |
26862-74-8 |
|---|---|
Formule moléculaire |
C17H10N2O3 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione |
InChI |
InChI=1S/C17H10N2O3/c20-16-12-8-22-17(21)11(12)6-14-15-10(7-19(14)16)5-9-3-1-2-4-13(9)18-15/h1-6H,7-8H2 |
Clé InChI |
SWNVSBFFYPFSNR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3N=C2C4=CC5=C(COC5=O)C(=O)N41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


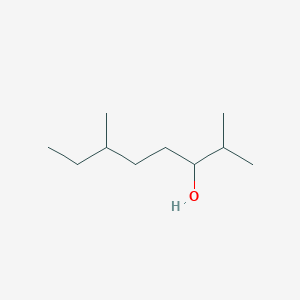

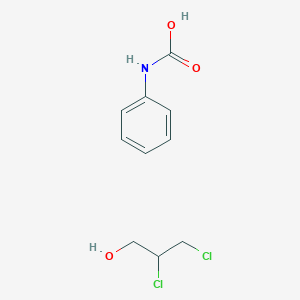
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)


